molecular formula C19H18O2 B3836350 1,1-cyclopentanediylbis(phenylmethanone)

1,1-cyclopentanediylbis(phenylmethanone)

Cat. No. B3836350
M. Wt: 278.3 g/mol
InChI Key: SKNQKEMDKWKISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-cyclopentanediylbis(phenylmethanone), commonly known as CPBM, is an organic compound that has gained significant attention in the field of scientific research. It is a cyclic ketone that contains two phenylmethanone groups linked by a cyclopentane ring. CPBM has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of CPBM is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in various cellular processes. This leads to a disruption in the normal functioning of the cell, ultimately resulting in the death of the cell.
Biochemical and Physiological Effects:
CPBM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. CPBM has also been found to exhibit antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPBM in laboratory experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in a wide range of studies. However, one limitation of using CPBM is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions that could be explored in the study of CPBM. One potential area of research is the development of new drugs that are based on the compound's antiviral, antibacterial, and anticancer properties. Another area of research could focus on the mechanism of action of CPBM, in order to better understand how the compound works at the cellular level. Additionally, further studies could be conducted to explore the potential use of CPBM in the treatment of various diseases, such as cancer and inflammation.
In conclusion, CPBM is a promising compound that has gained significant attention in the field of scientific research. Its multiple biological effects make it a versatile compound that can be used in a wide range of studies. Further research is needed to fully understand the compound's mechanism of action and potential applications in the development of new drugs.

Scientific Research Applications

CPBM has been extensively studied for its potential applications in scientific research. It has been found to exhibit antiviral, antibacterial, and anticancer properties, making it a promising candidate for the development of new drugs. CPBM has also been found to possess antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.

properties

IUPAC Name

(1-benzoylcyclopentyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c20-17(15-9-3-1-4-10-15)19(13-7-8-14-19)18(21)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNQKEMDKWKISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzoylcyclopentyl)-phenylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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